molecular formula C22H22ClN3O2S B4084671 6-chloro-3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4-phenylquinolin-2(1H)-one

Cat. No.: B4084671
M. Wt: 427.9 g/mol
InChI Key: REJFGHCHPMUBQG-UHFFFAOYSA-N
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Description

6-chloro-3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, a chloro substituent, and a piperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chloro Substituent: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Incorporation of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions using 4-methylpiperazine and a suitable leaving group.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the intermediate with a thiol compound under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and phenyl positions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Substituted quinoline derivatives.

Scientific Research Applications

6-chloro-3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4-phenylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-phenylquinolin-2(1H)-one: Lacks the piperazine and sulfanyl groups.

    3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4-phenylquinolin-2(1H)-one: Lacks the chloro substituent.

    6-chloro-3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}quinolin-2(1H)-one: Lacks the phenyl group.

Uniqueness

The uniqueness of 6-chloro-3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4-phenylquinolin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-25-9-11-26(12-10-25)19(27)14-29-21-20(15-5-3-2-4-6-15)17-13-16(23)7-8-18(17)24-22(21)28/h2-8,13H,9-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJFGHCHPMUBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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